REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]2[NH:11][CH2:10][CH2:9][N:8]([C:12](OCC)=O)[CH2:7]2)=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:12][N:8]1[CH2:9][CH2:10][NH:11][CH:6]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)[CH2:7]1 |f:1.2.3.4.5.6|
|
Name
|
3-(3-thienyl)-1-piperazine carboxylic acid, ethyl ester
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C1CN(CCN1)C(=O)OCC
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the product recovered
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(NCC1)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |